ethyl 4-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]-1-piperazinecarboxylate
Description
Ethyl 4-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]-1-piperazinecarboxylate is a complex organic compound with a molecular formula of C23H24ClN3O4 and a molecular weight of 441.9 g/mol. This compound is characterized by its unique structure, which includes a benzoylamino group, a chlorophenyl group, and a piperazinecarboxylate moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
ethyl 4-[(Z)-2-benzamido-3-(4-chlorophenyl)prop-2-enoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4/c1-2-31-23(30)27-14-12-26(13-15-27)22(29)20(16-17-8-10-19(24)11-9-17)25-21(28)18-6-4-3-5-7-18/h3-11,16H,2,12-15H2,1H3,(H,25,28)/b20-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFXJNDHYQMQMN-SILNSSARSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C(=O)/C(=C/C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]-1-piperazinecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzoylamino intermediate: This step involves the reaction of benzoyl chloride with an appropriate amine to form the benzoylamino group.
Acryloylation: The intermediate is then reacted with acryloyl chloride in the presence of a base to form the acryloyl group.
Piperazinecarboxylation: Finally, the compound is reacted with ethyl piperazinecarboxylate under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 4-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]-1-piperazinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic effects.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets and pathways. The benzoylamino and chlorophenyl groups may interact with enzymes or receptors, modulating their activity. The piperazinecarboxylate moiety may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Ethyl 4-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]-1-piperazinecarboxylate can be compared with other similar compounds, such as:
Ethyl 4-[2-(benzoylamino)-3-(2-chlorophenyl)acryloyl]-1-piperazinecarboxylate: This compound has a similar structure but with a different position of the chlorine atom on the phenyl ring.
Ethyl 4-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]-1-piperazinecarboxylate: This compound has a fluorine atom instead of chlorine on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
